N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS2/c24-18(14-11-21-15-6-2-1-5-12(14)15)23-19-13(9-10-25-19)20-22-16-7-3-4-8-17(16)26-20/h1-11,21H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKJYOPCKAOSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two key intermediates:
- 1H-Indole-3-carboxylic acid (or its activated derivatives).
- 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine .
Coupling these intermediates via amide bond formation constitutes the final step.
Preparation of 1H-Indole-3-Carboxylic Acid
Direct Synthesis from Indole
Method A: Formylation-Oxidation Pathway
- Vilsmeier-Haack formylation : Indole reacts with POCl₃ and DMF to yield 3-formylindole.
- Oxidation : 3-Formylindole is oxidized using KMnO₄ or CrO₃ in acidic conditions to 1H-indole-3-carboxylic acid.
Yield : 68–75%.
Method B: Hydrolysis of Indole-3-Carbonitrile
- Indole-3-carbonitrile undergoes acidic hydrolysis (H₂SO₄, H₂O) to the carboxylic acid.
Advantage : Avoids harsh oxidation conditions.
Synthesis of 3-(1,3-Benzothiazol-2-yl)Thiophen-2-Amine
Benzothiazole Ring Construction
Step 1: Thiophene-2-Amine Functionalization
- Substitution reaction : 3-Aminothiophene reacts with 2-chlorobenzothiazole in the presence of Pd(PPh₃)₄ to form 3-(1,3-benzothiazol-2-yl)thiophen-2-amine.
Conditions : DMF, 100°C, 12 h.
Yield : 82%.
Alternative Pathway :
- Cyclocondensation of 2-aminothiophenol with thiophene-2-carboxylic acid derivatives under dehydrating conditions (P₂O₅, polyphosphoric acid).
Amide Coupling: Final Step Synthesis
Carbodiimide-Mediated Coupling
Reagents : 1H-Indole-3-carboxylic acid, 3-(1,3-benzothiazol-2-yl)thiophen-2-amine, EDC·HCl, HOBt, DIPEA.
Procedure :
Acid Chloride Route
- Convert 1H-indole-3-carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride.
- React with 3-(1,3-benzothiazol-2-yl)thiophen-2-amine in THF with triethylamine.
Yield : 65–78%.
Optimization and Challenges
Key Considerations
- Regioselectivity : Ensuring substitution at the thiophene C3 position requires careful control of reaction conditions.
- Purification : Column chromatography (EtOAc/hexane) or recrystallization (ethanol/water) is critical for removing byproducts.
- Stability : Use of antioxidants (e.g., L-ascorbic acid) prevents N-oxide impurity formation during amide coupling.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and indole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclooxygenase (COX) by binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, its structure allows it to intercalate with DNA, disrupting cellular processes and leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiophene-Benzothiazole Derivatives
Compound 29: (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one
- Structure: Features a benzothiazole-thiophene core with an enone linker.
- Activity : IC50 = 9.39 μM against human breast cancer (MCF-7), threefold more potent than doxorubicin .
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ()
- Structure : Pyrazole replaces thiophene in the central position, with a methyl-thiophene substituent.
- Key Differences : Pyrazole’s dual nitrogen atoms may alter solubility and electronic properties compared to the target compound’s thiophene-indole system.
Indole-Benzothiazole Hybrids
ECH-109: N,N’-(3,3’-Methylenebis(1H-indole-4,3-diyl))bis-(benzo[d]thiazole-2-carboxamide) ()
- Structure : Dimeric indole-benzothiazole carboxamide.
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-Oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides ()
Aryl-Benzothiazole Carboxamides
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-Bromobenzamide ()
- Structure : Benzothiazole attached to a phenyl ring with a brominated benzamide.
- Comparison : The bromine substituent enhances electrophilicity, while the phenyl ring reduces flexibility compared to the target compound’s thiophene-indole system.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining a benzothiazole moiety with an indole and thiophene ring. The synthesis typically involves the following steps:
- Formation of Benzothiazole : This is achieved through cyclization reactions involving appropriate precursors.
- Thiophene Introduction : The thiophene ring is incorporated via coupling reactions.
- Amide Bond Formation : The final step involves creating the amide bond between the thiophene-benzothiazole intermediate and the indole derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- U87 MG (glioblastoma)
The compound's IC50 values in these assays suggest potent antiproliferative effects, indicating its potential as a therapeutic agent in oncology.
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, particularly the PI3K/Akt/mTOR pathway. Research indicates that compounds with similar structures can modulate these pathways, leading to reduced tumor growth and enhanced apoptosis in cancer cells.
Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against certain strains of bacteria.
- Anti-inflammatory Effects : Some analogs have shown promise in reducing inflammation markers in vitro.
Case Studies and Research Findings
A variety of studies have investigated the biological activities of related compounds, providing insights into structure-activity relationships (SAR). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
